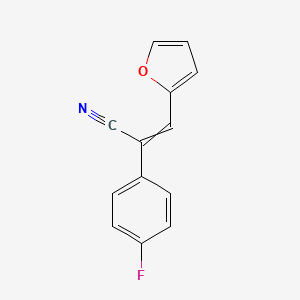

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 2-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile is derived through sequential prioritization of functional groups and substituents. The parent chain is a three-carbon propene backbone with a nitrile group (-C≡N) at position 1. The double bond between C2 and C3 is explicitly denoted as prop-2-enenitrile. Substituents at C2 and C3 are assigned based on Cahn-Ingold-Prelog rules: the 4-fluorophenyl group (higher priority due to fluorine’s atomic number) occupies C2, while the furan-2-yl group resides at C3.

Isomeric considerations arise from the E/Z configuration of the double bond. The steric and electronic effects of the 4-fluorophenyl and furan substituents favor the E-isomer (trans configuration), minimizing steric hindrance between the aromatic rings. Computational studies of analogous acrylonitriles suggest that the E-isomer exhibits greater thermodynamic stability due to reduced van der Waals repulsion.

Table 1: Nomenclature and Isomeric Properties

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography of related acrylonitrile derivatives provides insights into the molecular geometry of this compound. For example, the structurally similar (E)-3-(furan-2-yl)acrylonitrile exhibits a nearly linear nitrile group (C≡N bond length: 1.149 Å) and a planar acrylonitrile backbone. The dihedral angle between the furan ring and the acrylonitrile plane is 12.5°, indicating partial conjugation.

In this compound, the 4-fluorophenyl group introduces steric and electronic perturbations. Key geometric parameters inferred from analogous structures include:

- C≡N bond length : ~1.15 Å (consistent with nitrile triple bonds).

- C=C bond length : ~1.34 Å (typical for conjugated alkenes).

- Dihedral angles : The fluorophenyl and furan rings are likely tilted at 10–15° relative to the acrylonitrile plane to optimize π-orbital overlap while minimizing steric clash.

Table 2: Comparative Bond Lengths and Angles

| Parameter | This Compound (Inferred) | (E)-3-(Furan-2-yl)acrylonitrile |

|---|---|---|

| C≡N Length (Å) | 1.15 | 1.149 |

| C=C Length (Å) | 1.34 | 1.338 |

| Dihedral Angle (°) | 12–15 | 12.5 |

Comparative Structural Analysis with Related Acrylonitrile Derivatives

The structural features of this compound are contextualized against three classes of acrylonitrile derivatives:

Simple Acrylonitriles :

Heterocyclic Derivatives :

- 2-(Thiophen-2-yl)acrylonitrile : Replacement of furan with thiophene alters electronic properties (sulfur vs. oxygen electronegativity) and π-conjugation efficiency.

- 2-(4-(Trifluoromethyl)phenyl)acrylonitrile : The trifluoromethyl group enhances electron withdrawal but reduces aromatic π-donor capacity compared to fluorine.

Bifunctional Systems :

- (2E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile : Incorporation of a thiazole ring introduces additional nitrogen-based reactivity and planar rigidity.

Table 3: Structural and Electronic Comparisons

The fluorophenyl group in this compound enhances electrophilicity at the nitrile carbon, while the furan oxygen participates in hydrogen bonding and dipole interactions. This dual functionality distinguishes it from simpler acrylonitriles and underpins its utility in materials science and medicinal chemistry.

Properties

CAS No. |

871126-30-6 |

|---|---|

Molecular Formula |

C13H8FNO |

Molecular Weight |

213.21 g/mol |

IUPAC Name |

(E)-2-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C13H8FNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8- |

InChI Key |

MUWUPWITGWTNAK-FLIBITNWSA-N |

SMILES |

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)F |

Isomeric SMILES |

C1=COC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The initial step in the synthesis of 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile is the Knoevenagel condensation. This reaction involves the condensation of two aldehydes:

The Knoevenagel condensation is catalyzed by a base under mild heating conditions and controlled pH to optimize yield and selectivity. This reaction forms an α,β-unsaturated intermediate, which contains the fluorophenyl and furan moieties linked via a propenal structure.

Cyanation Step

Following the Knoevenagel condensation, the intermediate undergoes cyanation to introduce the nitrile group at the prop-2-ene position. This typically involves reacting the intermediate with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in an organic solvent under reflux conditions. The cyanation step completes the formation of the conjugated prop-2-enenitrile system.

Reaction Conditions Summary

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Furan-2-carbaldehyde, base catalyst (e.g., piperidine) | Mild heating, controlled pH | Formation of α,β-unsaturated aldehyde intermediate |

| Cyanation | Cyanide salt (NaCN or KCN), organic solvent (e.g., ethanol or DMF) | Reflux | Introduction of nitrile group |

Detailed Reaction Mechanism and Notes

- Knoevenagel Condensation: The base abstracts a proton from an active methylene compound or aldehyde, generating a carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water results in the formation of the α,β-unsaturated intermediate.

- Cyanation: The cyanide ion acts as a nucleophile attacking the electrophilic carbon atom adjacent to the double bond in the intermediate, forming the nitrile group.

The fluorophenyl and furan rings contribute to the electronic properties of the molecule, enhancing its reactivity and potential biological activity. The nitrile group further stabilizes the conjugated system and can participate in hydrogen bonding and electrostatic interactions in biological environments.

Additional Chemical Transformations

The compound can undergo various chemical reactions for further functionalization or study:

| Reaction Type | Reagent | Conditions | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Oxidizes aromatic or side-chain groups |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduces nitrile to amine or other groups |

| Substitution | Sodium amide | Liquid ammonia | Facilitates nucleophilic aromatic substitution |

These reactions are useful for modifying the compound or studying its chemical behavior.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are commonly employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the chemical environment of hydrogen and carbon atoms, confirming the presence of fluorophenyl, furan, and nitrile groups.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Infrared (IR) Spectroscopy: Identifies characteristic nitrile stretching vibrations and other functional groups.

Summary Table of Preparation

| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | 4-Fluorobenzaldehyde, Furan-2-carbaldehyde | Base catalyst, mild heating, controlled pH | α,β-Unsaturated aldehyde intermediate |

| 2 | Cyanation | Intermediate from step 1 | Cyanide salt (NaCN or KCN), reflux in organic solvent | This compound |

Research Findings and Practical Considerations

- The Knoevenagel condensation step is sensitive to pH and temperature; optimal conditions improve yield and reduce side products.

- Cyanation requires careful handling due to the toxicity of cyanide salts and needs appropriate safety measures.

- The fluorine atom on the phenyl ring enhances the compound's binding affinity in biological systems due to hydrophobic and electrostatic interactions.

- The conjugated system formed by the furan and acrylonitrile moieties is crucial for the compound’s electronic properties and potential pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and polymers with unique electronic properties.

Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and furan moieties contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-enenitrile

- 2-(4-Bromophenyl)-3-(furan-2-yl)prop-2-enenitrile

- 2-(4-Methylphenyl)-3-(furan-2-yl)prop-2-enenitrile

Uniqueness

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development and other applications.

Biological Activity

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile, with the CAS number 871126-30-6, is an organic compound characterized by a unique structural framework that includes a fluorophenyl group and a furan ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article reviews its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Molecular Formula : C13H8FNO

Molecular Weight : 213.21 g/mol

IUPAC Name : (E)-2-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile

Structure : The compound features a propenenitrile moiety connecting the furan and fluorophenyl groups, which is essential for its biological interactions.

Medicinal Chemistry Applications

Research indicates that this compound may serve as a pharmacophore in drug development targeting various diseases, including neurological disorders and cancer. Its unique electronic properties due to the fluorine atom enhance its binding affinity to biological targets.

The mechanism of action involves interactions with specific enzymes or receptors. The nitrile group can participate in hydrogen bonding and electrostatic interactions, which contribute to the compound's overall activity. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for further development.

Comparative Studies

To better understand its efficacy and potential applications, it is useful to compare this compound with similar compounds:

| Compound Name | Structure | Biological Activity | Notable Differences |

|---|---|---|---|

| 2-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-enenitrile | Chlorophenyl Structure | Moderate enzyme inhibition | Chlorine atom may reduce binding affinity |

| 2-(4-Bromophenyl)-3-(furan-2-yl)prop-2-enenitrile | Bromophenyl Structure | High cytotoxicity in vitro | Bromine enhances reactivity compared to fluorine |

| 2-(4-Methylphenyl)-3-(furan-2-yl)prop-2-enenitrile | Methylphenyl Structure | Low receptor binding affinity | Methyl group reduces electronic properties |

Case Studies

- Dopamine D2 Receptor Ligands : A study identified novel ligands that interact with dopamine receptors, highlighting the potential of compounds like this compound in treating disorders related to dopamine signaling .

- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound exhibits significant inhibition of certain enzymes involved in metabolic pathways, suggesting its role as a therapeutic agent .

- Cancer Research : Preliminary studies indicate that this compound may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its anticancer properties .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile?

Answer:

The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated nitriles. A plausible route involves reacting 4-fluorophenylacetonitrile with furan-2-carbaldehyde in the presence of a base (e.g., piperidine or ammonium acetate) in ethanol under reflux. Similar protocols are described for structurally related styryl nitriles, where aromatic aldehydes are condensed with nitrile precursors to form conjugated systems . Key steps include:

- Reagent purification : Use anhydrous solvents to avoid side reactions.

- Catalyst optimization : Adjust base concentration to enhance yield and reduce byproducts.

- Isolation : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) for purity.

Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm the α,β-unsaturated nitrile moiety (C≡N stretch ~2200 cm⁻¹) and furan/fluorophenyl substituents .

(Advanced) How can X-ray crystallography resolve conformational details of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides precise dihedral angles between aromatic rings and the nitrile backbone. For analogous compounds (e.g., (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile), orthorhombic crystal systems (e.g., Pca2₁) are common, with cell parameters a ≈ 12.3 Å, b ≈ 16.5 Å, c ≈ 7.3 Å . Steps include:

- Data collection : Use a Bruker APEX-II CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 296 K .

- Structure solution : Employ SHELXS-97 for phase determination via direct methods .

- Refinement : Apply SHELXL-97 to refine atomic coordinates, anisotropic displacement parameters, and occupancy ratios .

- Validation : Use PLATON to check for missed symmetry and Mercury CSD for intermolecular interaction analysis .

Dihedral angles between the fluorophenyl and furan rings (expected ~60°) inform steric and electronic effects .

(Basic) Which spectroscopic techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify furan protons (δ ≈ 6.5–7.5 ppm) and fluorophenyl aromatic protons (δ ≈ 7.0–7.5 ppm). The trans-configuration of the α,β-unsaturated nitrile is confirmed by coupling constants (J ≈ 12–16 Hz for trans-olefinic protons) .

- ¹³C NMR : Detect nitrile carbon (δ ≈ 115–120 ppm) and olefinic carbons (δ ≈ 120–140 ppm) .

- IR Spectroscopy : Confirm C≡N stretch (~2200–2250 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

(Advanced) How do intermolecular interactions dictate crystal packing in this compound?

Answer:

Crystal packing is governed by weak C–H···π and π-π interactions . For example, in (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, adjacent molecules form herringbone arrangements via C–H···π contacts between naphthyl and phenyl rings . Tools for analysis include:

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism .

- Mercury CSD : Visualize voids and quantify interaction distances (e.g., π-π stacking ~3.5–4.0 Å) .

These interactions influence solubility and melting behavior, critical for formulation studies.

(Advanced) What computational approaches predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV) indicates charge-transfer potential .

- Molecular Electrostatic Potential (MEP) : Map electron-deficient regions (nitrile) and electron-rich areas (furan), guiding reactivity predictions .

- TD-DFT : Simulate UV-Vis spectra (λₐᵦₛ ~300–350 nm) for comparison with experimental data .

(Advanced) How can researchers resolve contradictions in bioactivity data for similar nitrile derivatives?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Structural variations : Substituent effects (e.g., fluoro vs. methyl groups) alter binding affinities. Compare analogs like CCG-63808, where fluorophenyl enhances selectivity .

- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines (e.g., HEK293 vs. HeLa) impact IC₅₀ values. Standardize protocols using controls like CCG-4986 .

- Conformational flexibility : Use molecular docking (AutoDock Vina) to model ligand-protein interactions, focusing on the nitrile’s role in hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.